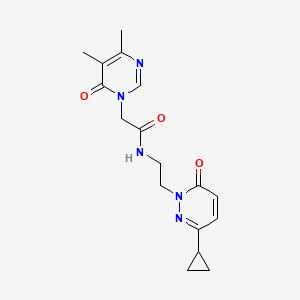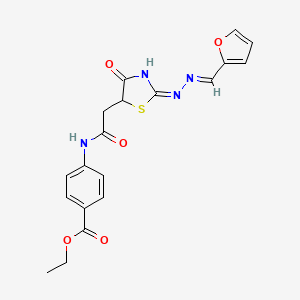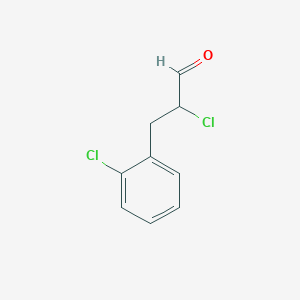
2-Chloro-3-(2-chlorophenyl)propanal
概要
説明
“2-Chloro-3-(2-chlorophenyl)propanal” is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known by its IUPAC name, this compound . The compound is typically stored at 4°C and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is an oil-like substance that is stored at 4°C . The compound has a molecular weight of 203.07 .科学的研究の応用
1. Antimicrobial and Antifungal Properties
Research has demonstrated that derivatives of 2-Chloro-3-(2-chlorophenyl)propanal exhibit significant antimicrobial and antifungal properties. A study by Viji et al. (2020) analyzed a molecule structurally similar to this compound and found it to exhibit antifungal and antibacterial effects. This was confirmed by molecular docking studies to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020). Similarly, Sivakumar et al. (2021) conducted a study on a related compound and reported antibacterial and antifungal effects (Sivakumar et al., 2021).
2. Synthesis and Biological Evaluation
A study conducted by Husain et al. (2008) focused on the synthesis of novel series of compounds related to this compound. These compounds were tested for their anti-inflammatory, analgesic, and antibacterial actions. The research highlighted the potential of these compounds in pharmacological applications (Husain et al., 2008).
3. Molecular Conformational Analysis
Mary et al. (2014) investigated the conformational behavior and structural stability of a compound closely related to this compound. The study used density functional theory to analyze the molecule's structure, offering insights into its stability and charge transfer characteristics (Mary et al., 2014).
特性
IUPAC Name |
2-chloro-3-(2-chlorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIITVGIPGZHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)
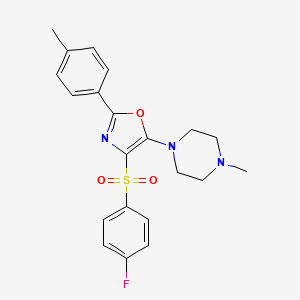
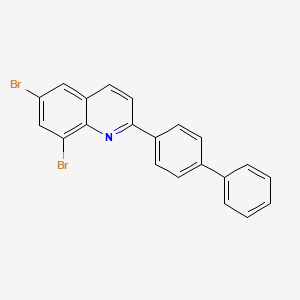
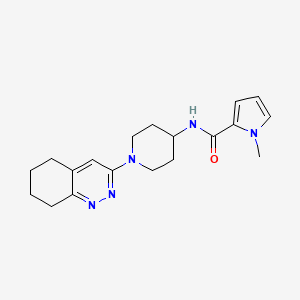
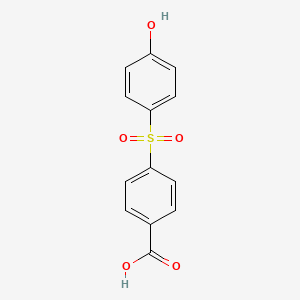
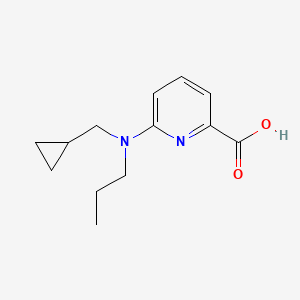
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)
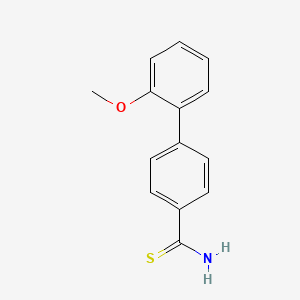
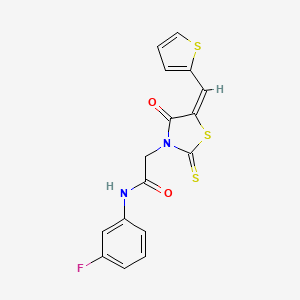
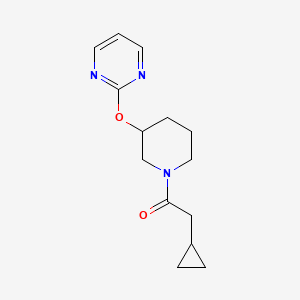
![6,6-Dioxo-6$l^{6}-thiaspiro[2.5]octan-2-amine;hydrochloride](/img/structure/B2423444.png)
